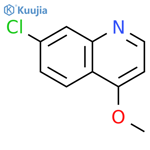

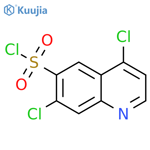

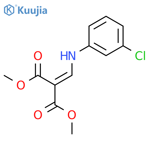

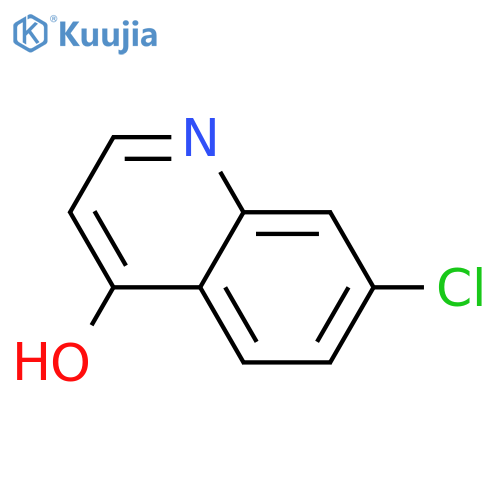

Cas no 86-99-7 (7-chloroquinolin-4(1H)-one)

7-chloroquinolin-4(1H)-one Propiedades químicas y físicas

Nombre e identificación

-

- 7-Chloroquinolin-4-ol

- 7-Chloro-4-hydroxyquinoline

- 4-Hydroxy-7-chloroquinoline

- Piperaquine Impurity II (7-Chloro-4-Hydroxy-Quinoline)

- 7-Chloro-4-quinolinol

- 7-chloroquinolin-4(1H)-one

- 4-Quinolinol, 7-chloro-

- 4(1H)-Quinolinone, 7-chloro-

- 7-chloro-1H-quinolin-4-one

- 7-chloro-quinolin-4-ol

- 23FWH4CH0U

- MLS000517803

- XMFXTXKSWIDMER-UHFFFAOYSA-N

- KUC100209

- chloroxoquinoline

- 7-chloro-4(1H)-quinolinone

- 4mrw

- NSC38928

- 7-Chloro4-quinolinol

- Piperaquine Impurity II

- 7-Chloro-4-keto-quinoline

- MRW

- FT-0621382

- BDBM50532260

- KUC100209N

- CS-W017251

- AS-47497

- SY016725

- AE-641/13516197

- Q27463509

- 86-99-7

- DTXSID90235344

- SMR000129049

- 7-Chloroquinoline-4(1H)-one

- F13945

- AMY340

- NCGC00247321-01

- HMS3349G17

- CHLOROXOQUINOLINE [WHO-DD]

- W-104048

- E76575

- UNII-23FWH4CH0U

- HMS2203H11

- EN300-223987

- AKOS002683703

- CHEMBL1409793

- SB67621

- FT-0621383

- 23833-97-8

- MFCD00006778

- SCHEMBL409748

- Z1255464975

- NSC-38928

- EINECS 201-715-2

- A841908

- 7-chlorquinolin-4-ol

- SB67538

- PD063051

- CCG-321470

- NSC 38928

- AKOS015998208

- CS-0166875

- 7-Chloro-4-quinolinol (ACI)

- ALBB-024683

- BRD-K83335125-001-07-0

- NS00039162

- MFCD20542777

- SY296663

- DB-359845

- 7-Chloro-4(1H)-quinolone

-

- MDL: MFCD00006778

- Renchi: 1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)

- Clave inchi: XMFXTXKSWIDMER-UHFFFAOYSA-N

- Sonrisas: ClC1C=C2C(C(=CC=N2)O)=CC=1

- Brn: 125356

Atributos calculados

- Calidad precisa: 179.01400

- Masa isotópica única: 179.013792

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 227

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1.2

- Recuento de constructos de variantes mutuas: 3

- Superficie del Polo topológico: 29.1

Propiedades experimentales

- Color / forma: Colorless needle crystal

- Denso: 1.339

- Punto de fusión: 276-279 ºC

- Punto de ebullición: 302.8 °C at 760 mmHg

- Punto de inflamación: 136.9 °C

- índice de refracción: 1.608

- PSA: 33.12000

- Logp: 2.59380

- Disolución: Slightly soluble in cold water, soluble in hot water

7-chloroquinolin-4(1H)-one Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Wgk Alemania:3

- Código de categoría de peligro: R36/37/38

- Instrucciones de Seguridad: S26-S37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C

- Términos de riesgo:R36/37/38

7-chloroquinolin-4(1H)-one Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-chloroquinolin-4(1H)-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D956220-100g |

7-Chloroquinolin-4-ol |

86-99-7 | 95% | 100g |

$135 | 2024-06-07 | |

| Chemenu | CM145806-100g |

7-chloro-4-quinolinol |

86-99-7 | 95%+ | 100g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UB308-25g |

7-chloroquinolin-4(1H)-one |

86-99-7 | 95% | 25g |

¥293.0 | 2022-05-30 | |

| Enamine | EN300-223987-10.0g |

7-chloroquinolin-4-ol |

86-99-7 | 95.0% | 10.0g |

$27.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902422-100g |

7-Chloroquinolin-4-ol |

86-99-7 | 95% | 100g |

808.20 | 2021-05-17 | |

| Enamine | EN300-223987-50.0g |

7-chloroquinolin-4-ol |

86-99-7 | 95.0% | 50.0g |

$71.0 | 2025-03-21 | |

| Enamine | EN300-223987-100g |

7-chloroquinolin-4-ol |

86-99-7 | 95% | 100g |

$121.0 | 2023-09-15 | |

| Enamine | EN300-223987-1g |

7-chloroquinolin-4-ol |

86-99-7 | 95% | 1g |

$24.0 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UB308-5g |

7-chloroquinolin-4(1H)-one |

86-99-7 | 95% | 5g |

¥52.8 | 2023-09-02 | |

| abcr | AB178306-100g |

7-Chloro-4-hydroxyquinoline, 94%; . |

86-99-7 | 94% | 100g |

€275.60 | 2025-02-15 |

7-chloroquinolin-4(1H)-one Métodos de producción

Synthetic Routes 1

1.2 Reagents: Water

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux

2.2 Reagents: Water

Synthetic Routes 5

1.2 Reagents: Water

Synthetic Routes 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Acetic acid ; acidified, rt

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

1.2 Solvents: Dimethylformamide ; 2 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.4 Solvents: Diphenyl ether ; 5 min, rt → 300 °C; 300 °C → rt

Synthetic Routes 11

2.1 Reagents: Hexane Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ; 15 min, rt

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

1.2 Reagents: Sodium hydroxide Solvents: Water

Synthetic Routes 16

1.2 Solvents: Hexane ; 15 min, rt

2.1 4 h, 240 °C; 240 °C → rt

2.2 Solvents: Hexane ; 15 min, rt

Synthetic Routes 17

1.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 1 h, 50 °C

3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux

3.2 Reagents: Water

7-chloroquinolin-4(1H)-one Raw materials

- Benzenesulfonamide, N-(2-acetyl-5-chlorophenyl)-4-methyl-N-2-propen-1-yl-

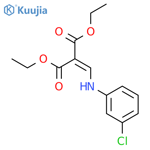

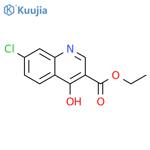

- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

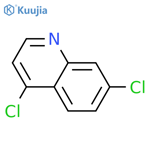

- 4,7-Dichloroquinoline

- Quinoline, 7-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

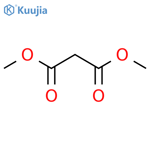

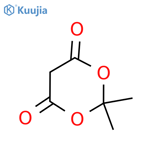

- 2,2-dimethyl-1,3-dioxane-4,6-dione

- Dimethyl malonate

- Propanedioic acid, [[(3-chlorophenyl)amino]methylene]-, dimethyl ester

- 1,3-diethyl 2-(ethoxymethylidene)propanedioate

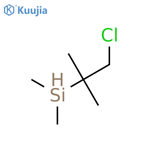

- tert-butyl(chloro)dimethylsilane

- 4,7-Dichloro-6-quinolinesulfonyl chloride

- Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate

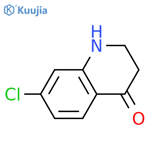

- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one

- 7-chloro-4-methoxyquinoline

7-chloroquinolin-4(1H)-one Preparation Products

7-chloroquinolin-4(1H)-one Literatura relevante

-

1. 545. Pyranoquinolines. Part IIK. Elliott,E. Tittensor J. Chem. Soc. 1961 2796

-

2. 120. Cyclic amidines. Part VI. 5- and 7-Substituted 2-amino-4-hydroxyquinolinesR. Hardman,M. W. Partridge J. Chem. Soc. 1958 614

-

3. 634. Some 4-(dialkylaminoalkylamino)-3-phenylquinolinesW. J. Adams,D. H. Hey J. Chem. Soc. 1950 3254

-

K. Schofield Q. Rev. Chem. Soc. 1950 4 382

-

Xiaohu Zhang,Lijuan Yu,Renjie Li,Tianyou Peng,Xingguo Li Catal. Sci. Technol. 2014 4 3251

86-99-7 (7-chloroquinolin-4(1H)-one) Productos relacionados

- 1691826-05-7(2-methyl-1H,2H,3H,4H-pyrimido1,2-bindazol-9-amine)

- 2228193-29-9(tert-butyl N-4-(2-amino-1-fluoroethyl)-3-methoxyphenylcarbamate)

- 2140701-71-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-methoxy-3-oxopropyl)amino)acetic acid)

- 2171876-65-4(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-2-(methoxymethyl)butanoic acid)

- 2228598-26-1(1-(3-fluoro-4-methylphenyl)-N-methylcyclopropan-1-amine)

- 1172694-37-9(5-bromo-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)furan-2-carboxamide)

- 133099-07-7(Darifenacin hydrobromide)

- 1411055-43-0(1-(2,6-difluorobenzoyl)azetidine-3-carboxylic acid)

- 2639392-07-5(rac-tert-butyl (3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylate)

- 1439896-86-2([4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine)